Gemcitabine Hydrochloride

Content Navigation

Poor aqueous solubility of gemcitabine free base complicates IV drug product development. Gemcitabine HCl (CAS 122111-03-9) overcomes this with high water solubility, enabling direct lyophilized injection manufacturing. Its unique self-potentiation by inhibiting ribonucleotide reductase prolongs intracellular retention, a critical advantage for NSCLC and pancreatic adenocarcinoma therapies. • Water-soluble HCl salt for sterile aqueous reconstitution • Self-potentiates by depleting dNTPs, extending metabolite half-life • Co-formulated with mannitol/sodium acetate for stable lyophilized cakes

CAS Number

Product Name

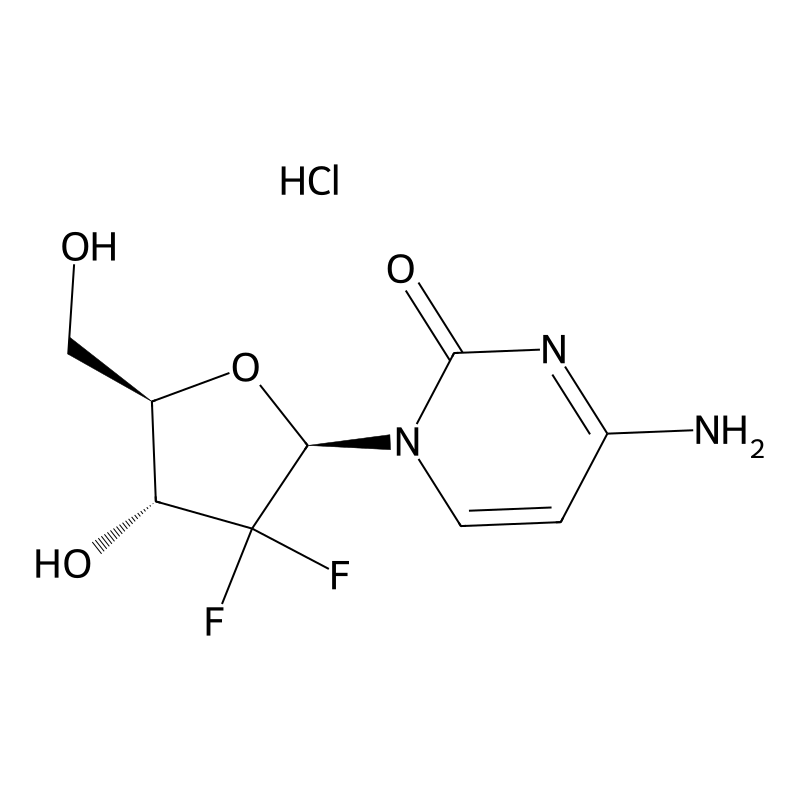

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Gemcitabine Hydrochloride (CAS: 122111-03-9) is a synthetic pyrimidine nucleoside antimetabolite widely procured as an active pharmaceutical ingredient (API) for first-line oncology formulations. As the water-soluble hydrochloride salt of 2',2'-difluorodeoxycytidine, it functions as a prodrug that requires intracellular phosphorylation by deoxycytidine kinase to yield active diphosphate and triphosphate metabolites [1]. In industrial procurement, the hydrochloride salt is universally preferred over the free base due to its validated compatibility with sterile aqueous reconstitution, enabling the scalable manufacturing of both lyophilized powders and ready-to-use intravenous infusions [2].

Research Fit

Substituting Gemcitabine Hydrochloride with its free base or closely related pyrimidine analogs like Cytarabine (Ara-C) compromises both formulation viability and clinical efficacy. From a manufacturing perspective, the free base is practically insoluble in water, requiring organic solvents like DMSO that are strictly prohibited in standard high-volume intravenous formulations . Pharmacologically, while Cytarabine shares a similar structural backbone, it lacks the critical fluorine substitutions at the 2'-position of the furanose ring. This structural difference means Cytarabine cannot inhibit ribonucleotide reductase (RNR), depriving it of the 'self-potentiation' mechanism that allows gemcitabine to deplete competing intracellular deoxynucleotides and achieve prolonged cellular retention in solid tumors [1].

Substitution Risk

Aqueous Solubility for Intravenous Formulation

The selection of the hydrochloride salt over the free base is primarily driven by strict solubility requirements for parenteral administration. Gemcitabine Hydrochloride demonstrates an aqueous solubility of 70.2 mg/mL in purified water, whereas the free base is practically insoluble in water and requires organic solvents [1]. This high aqueous solubility allows for the formulation of concentrated liquid injections (up to 40 mg/mL post-reconstitution) and ensures complete dissolution without precipitation, a critical quality attribute for sterile intravenous manufacturing [2].

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | 70.2 mg/mL (Gemcitabine Hydrochloride) |

| Comparator Or Baseline | Practically insoluble in water (Gemcitabine Free Base) |

| Quantified Difference | Orders of magnitude higher solubility for the HCl salt. |

| Conditions | Purified water at standard temperature. |

High aqueous solubility eliminates the need for toxic co-solvents, making the HCl salt the only viable choice for safe, scalable intravenous drug manufacturing.

Intracellular Accumulation & Kinase Affinity

When compared to the benchmark pyrimidine analog Cytarabine (Ara-C), Gemcitabine exhibits vastly superior intracellular uptake and nuclear accumulation. In comparative cellular assays, Gemcitabine demonstrated a 5- to 19.8-fold higher nuclear accumulation of its active triphosphate metabolite (dFdCTP) relative to Cytarabine triphosphate (Ara-CTP) [1]. This is driven by Gemcitabine's significantly higher affinity for deoxycytidine kinase (dCK), the rate-limiting enzyme for intracellular activation, ensuring that the drug is efficiently trapped within target cells even at lower systemic concentrations [2].

| Evidence Dimension | Nuclear Accumulation of Active Metabolite |

| Target Compound Data | 5- to 19.8-fold higher accumulation (Gemcitabine) |

| Comparator Or Baseline | Baseline accumulation (Cytarabine / Ara-C) |

| Quantified Difference | Up to 19.8x greater nuclear retention. |

| Conditions | 2-hour exposure at 1 µM concentration in leukemic cell lines. |

Superior intracellular accumulation justifies the procurement of Gemcitabine for solid tumors where older analogs like Cytarabine fail to achieve therapeutic intracellular concentrations.

Enzymatic Self-Potentiation via RNR Inhibition

Gemcitabine distinguishes itself from standard in-class substitutes through a unique 'self-potentiation' mechanism. Its intermediate metabolite, gemcitabine diphosphate (dFdCDP), directly inhibits ribonucleotide reductase (RNR), the enzyme responsible for generating deoxynucleotide triphosphates [1]. This inhibition drastically reduces the intracellular pool of competing endogenous deoxycytidine triphosphate (dCTP). Cytarabine lacks this RNR-inhibitory function. Consequently, the artificially lowered dCTP pool enhances the incorporation of gemcitabine triphosphate into DNA, amplifying its cytotoxic efficacy and preventing standard resistance mechanisms [2].

| Evidence Dimension | Ribonucleotide Reductase (RNR) Inhibition |

| Target Compound Data | Active inhibition by dFdCDP, depleting dCTP pools |

| Comparator Or Baseline | No RNR inhibition (Cytarabine) |

| Quantified Difference | Dual-action mechanism (DNA termination + RNR inhibition) vs single-action. |

| Conditions | Intracellular enzymatic processing. |

This dual-action mechanism provides a decisive pharmacological advantage, making Gemcitabine highly effective in environments where tumors easily resist single-action antimetabolites.

Lyophilized Stability & Manufacturability

For CDMOs and pharmaceutical manufacturers, the stability of the API during the freeze-drying process is a critical procurement factor. Gemcitabine Hydrochloride, when formulated with mannitol as a bulking agent, demonstrates excellent lyophilization characteristics. Optimized lyophilization cycles yield a dry powder with a moisture content as low as 0.4% to 0.6% [1]. Stability studies indicate that the lyophilized Gemcitabine HCl formulation maintains >100% assay integrity and strict pH stability over a 3-month accelerated stability period, ensuring a robust shelf life for commercial distribution [2].

| Evidence Dimension | Lyophilized Powder Stability |

| Target Compound Data | 0.4-0.6% moisture, >100% assay retention |

| Comparator Or Baseline | Unstabilized aqueous bulk solution (degrades rapidly) |

| Quantified Difference | Long-term commercial shelf-life vs short-term liquid stability (48 hours at 2-8°C). |

| Conditions | 3-month accelerated stability testing of mannitol-bulked lyophilized powder. |

Proven compatibility with standard lyophilization processes ensures that manufacturers can reliably produce and stockpile stable, commercial-grade injectable products.

Sterile Lyophilized Powder Manufacturing

Due to its high aqueous solubility and stability under freeze-drying conditions, Gemcitabine Hydrochloride is the standard API for producing lyophilized intravenous injections. It is routinely co-formulated with mannitol and sodium acetate to create stable cakes that rapidly reconstitute in 0.9% sodium chloride for clinical use [1].

First-Line Solid Tumor Regimens

Leveraging its unique self-potentiation mechanism and prolonged intracellular half-life, this compound is procured for formulating first-line chemotherapies targeting non-small cell lung cancer (NSCLC) and pancreatic adenocarcinoma, indications where older pyrimidine analogs like cytarabine are ineffective [2].

Nanoparticle & Liposomal Delivery Systems

The hydrophilic nature of the hydrochloride salt makes it an ideal candidate for encapsulation within the aqueous core of solid lipid nanoparticles (SLNs) or liposomes. This approach is increasingly used by CDMOs to protect the drug from rapid systemic deamination, thereby extending its short plasma half-life and improving tumor-targeted delivery [3].

Application Fit Matrix

References

- [1] Indian Journal of Research in Pharmacy and Biotechnology, 'Formulation and evaluation of Gemcitabine HCl anti-cancer lyophilized powder for injection', 2017.

- [2] Mordor Intelligence, 'Gemcitabine Hydrochloride Market Size, Trends, Share, Growth & Industry Report 2031', 2026.

- [3] Journal of Global Trends in Pharmaceutical Sciences, 'Formulation & Evaluation of Gemcitabine Hydrochloride Loaded Solid Lipid Nanoparticles', 2020.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

103882-84-4

GHS Hazard Statements

H302 (10.17%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (27.12%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (13.56%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (32.2%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H340 (25.42%): May cause genetic defects [Danger Germ cell mutagenicity];

H360 (86.44%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (11.86%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Gemzar

FDA Approval: Yes

Gemcitabine hydrochloride is approved to be used alone or with other drugs to treat: Breast cancer that cannot be treated with or that did not respond to chemotherapy that included an anthracycline drug. It is used with paclitaxel as first-line therapy for cancer that has metastasized (spread to other parts of the body).

Non-small cell lung cancer that is locally advanced or metastatic and cannot be removed by surgery. It is used with cisplatin.

Ovarian cancer that is advanced and has relapsed at least 6 months after treatment with platinum chemotherapy. It is used with carboplatin.

Pancreatic cancer. It is used alone in patients whose disease is locally advanced or metastatic and who have been treated with fluorouracil.

Gemcitabine hydrochloride is also being studied in the treatment of other types of cancer.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Ribonucleoside-diphosphate reductase [EC:1.17.4.1]

RRM1 [HSA:6240] [KO:K10807]

Pictograms

Irritant;Health Hazard

Other CAS

12211-03-9

Wikipedia

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Explore Compound Types